molecular formula C19H21NO3 B295002 1-[(4-Methoxyphenoxy)acetyl]-3-phenylpyrrolidine

1-[(4-Methoxyphenoxy)acetyl]-3-phenylpyrrolidine

Cat. No.: B295002
M. Wt: 311.4 g/mol
InChI Key: YDIZLORLDJAVOP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-[(4-Methoxyphenoxy)acetyl]-3-phenylpyrrolidine, also known as MAPPP, is a synthetic compound that belongs to the class of pyrrolidine derivatives. It has shown promising results in various scientific research studies due to its unique chemical structure and mechanism of action.

Mechanism of Action

1-[(4-Methoxyphenoxy)acetyl]-3-phenylpyrrolidine exerts its biological effects by binding to and inhibiting the activity of certain enzymes, such as cyclooxygenase-2 (COX-2) and lipoxygenase (LOX). These enzymes are involved in the production of inflammatory mediators, such as prostaglandins and leukotrienes. By inhibiting their activity, this compound can reduce inflammation and pain.
Biochemical and Physiological Effects:
This compound has been shown to exhibit several biochemical and physiological effects in various scientific research studies. It has been shown to reduce the production of inflammatory mediators, such as prostaglandins and leukotrienes. This compound has also been shown to inhibit the proliferation of cancer cells and induce apoptosis. Additionally, this compound has been shown to improve cognitive function and memory in animal models of Alzheimer's disease.

Advantages and Limitations for Lab Experiments

1-[(4-Methoxyphenoxy)acetyl]-3-phenylpyrrolidine has several advantages for lab experiments, including its ease of synthesis and availability. It also exhibits potent biological effects at low concentrations, making it a useful tool for studying various biological processes. However, this compound also has limitations, including its potential toxicity and lack of selectivity for certain enzymes.

Future Directions

There are several future directions for research on 1-[(4-Methoxyphenoxy)acetyl]-3-phenylpyrrolidine. One area of interest is the development of more selective and potent this compound analogs for use in therapeutic applications. Another area of interest is the investigation of the potential use of this compound in the treatment of other diseases, such as inflammatory bowel disease and multiple sclerosis. Additionally, further research is needed to fully understand the mechanism of action of this compound and its potential side effects.

Synthesis Methods

1-[(4-Methoxyphenoxy)acetyl]-3-phenylpyrrolidine can be synthesized using a variety of methods, including the condensation reaction between 1-(4-methoxyphenoxy)acetyl chloride and 3-phenylpyrrolidine, followed by purification and crystallization. Other methods include the reaction between 1-(4-methoxyphenoxy)acetyl chloride and 3-phenylpyrrolidine in the presence of a base, such as sodium hydroxide or potassium carbonate.

Scientific Research Applications

1-[(4-Methoxyphenoxy)acetyl]-3-phenylpyrrolidine has been extensively studied in various scientific research studies due to its potential therapeutic applications. It has been shown to exhibit anti-inflammatory, analgesic, and anti-cancer properties. This compound has also been investigated for its potential use in the treatment of neurodegenerative diseases, such as Alzheimer's and Parkinson's disease.

Properties

Molecular Formula

C19H21NO3

Molecular Weight

311.4 g/mol

IUPAC Name

2-(4-methoxyphenoxy)-1-(3-phenylpyrrolidin-1-yl)ethanone

InChI

InChI=1S/C19H21NO3/c1-22-17-7-9-18(10-8-17)23-14-19(21)20-12-11-16(13-20)15-5-3-2-4-6-15/h2-10,16H,11-14H2,1H3

InChI Key

YDIZLORLDJAVOP-UHFFFAOYSA-N

SMILES

COC1=CC=C(C=C1)OCC(=O)N2CCC(C2)C3=CC=CC=C3

Canonical SMILES

COC1=CC=C(C=C1)OCC(=O)N2CCC(C2)C3=CC=CC=C3

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.